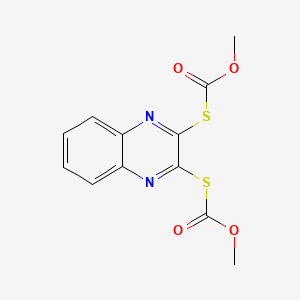
2,3-Bis(carbomethoxymercapto)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a quinoxaline core with two sulfanyl groups and ester functionalities, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate typically involves the reaction of quinoxaline derivatives with thiol and ester reagents. One common method includes the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate involves its interaction with biological targets such as enzymes and receptors. The quinoxaline core can bind to specific sites on enzymes, inhibiting their activity and leading to the desired biological effects . The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline-2(1H)-thione: A precursor in the synthesis of various quinoxaline derivatives.
Methyl 3-((3-phenyl-1,2-dihydro-quinoxalin-2-yl)sulfanyl)propanoate: Another quinoxaline derivative with similar structural features.
Uniqueness
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is unique due to its dual sulfanyl and ester functionalities, which provide a versatile platform for further chemical modifications and biological applications.
Propriétés
Numéro CAS |
58705-49-0 |
|---|---|
Formule moléculaire |
C12H10N2O4S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate |
InChI |
InChI=1S/C12H10N2O4S2/c1-17-11(15)19-9-10(20-12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 |
Clé InChI |
GSGMRLJVCKMZIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)SC1=NC2=CC=CC=C2N=C1SC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)

![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
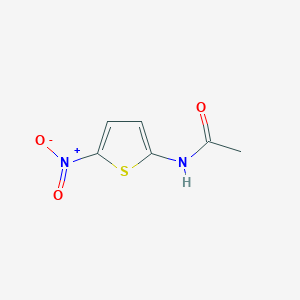
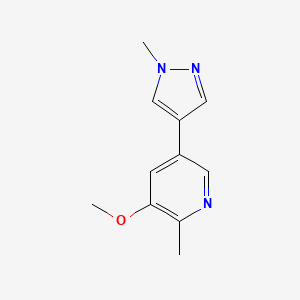
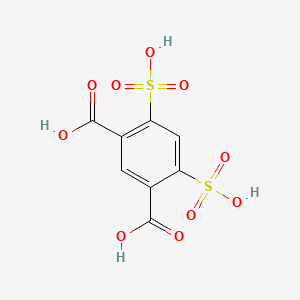
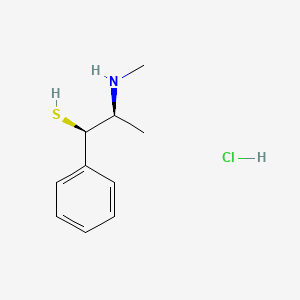
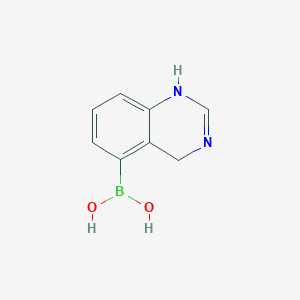
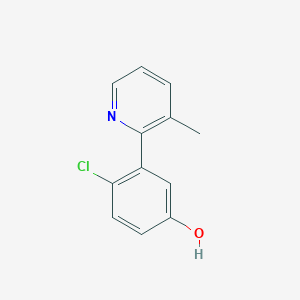
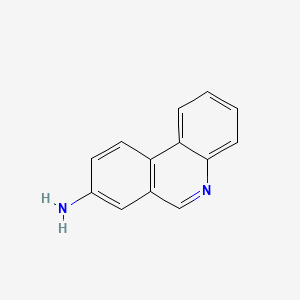
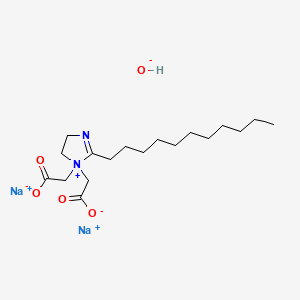
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)


